Product packaging for AMiloride 15N3(Cat. No.:CAS No. 1217169-93-1)

AMiloride 15N3

Cat. No.: B596151
CAS No.: 1217169-93-1
M. Wt: 232.607
InChI Key: XSDQTOBWRPYKKA-MKZAMGNXSA-N
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Description

Fundamental Principles of Stable Isotope Incorporation

The core principle of stable isotope labeling lies in substituting one or more atoms in a molecule with their heavier, stable isotopes. creative-proteomics.com For instance, a carbon-12 atom can be replaced by a carbon-13 atom. While chemically identical to their more abundant, lighter counterparts, these labeled molecules possess a greater mass. ontosight.ainumberanalytics.com This mass difference allows researchers to distinguish and trace the labeled molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgontosight.ainumberanalytics.com

The process of introducing these isotopes can be achieved through various methods. In biological research, this often involves metabolic labeling, where cells are cultured in media enriched with isotope-labeled nutrients. creativebiomart.net For smaller molecules, chemical synthesis is employed to replace specific atoms with their stable isotopes. creativebiomart.net

Significance of Nitrogen-15 (15N) in Biomolecular Tracing and Chemical Biology

Nitrogen-15 (15N) is a stable isotope of nitrogen that has become an indispensable tool in biomolecular tracing and chemical biology. wikipedia.org Its utility stems from its ability to be incorporated into crucial biomolecules such as amino acids, peptides, and nucleic acids, allowing researchers to meticulously track their metabolic fate and behavior within biological systems.

The application of 15N labeling is extensive. In environmental science, it helps in understanding nitrogen cycling and pollution dynamics. Agricultural research utilizes 15N-labeled compounds to study plant physiology, soil nutrition, and biological nitrogen fixation. Furthermore, 15N tracing enables the quantification of nitrogen transformation rates in various environments, such as soil. wikipedia.org A key advantage of 15N in NMR spectroscopy is its fractional nuclear spin, which results in narrower line widths compared to the more abundant nitrogen-14, thereby enhancing the resolution and sensitivity of the experiments. This property is particularly valuable for detailed investigations into protein structure, dynamics, and interactions.

Role of Stable Isotope-Labeled Compounds in Advanced Research Methodologies

Stable isotope-labeled compounds are pivotal in a variety of advanced research methodologies, providing deep insights into complex biological and chemical processes. symeres.com Their applications span from elucidating reaction mechanisms to quantifying metabolic fluxes. numberanalytics.comsymeres.com

Applications in Pharmaceutical Sciences and Chemical Biology

In pharmaceutical sciences, stable isotope labeling is a crucial technique for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. ontosight.aimusechem.com By labeling a drug candidate, researchers can track its journey through a biological system, identify its metabolites, and understand its pharmacokinetic profile. tocris.com For example, the use of 13C and 15N labeled compounds has successfully identified metabolites of certain drugs in development. medchemexpress.com

In chemical biology, stable isotope labeling is instrumental in quantitative proteomics and metabolomics. ontosight.ai Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allow for the precise quantification of protein expression levels and the study of protein-protein interactions. ontosight.ai Similarly, in metabolomics, labeled compounds are used to trace metabolic pathways and measure the flow of metabolites within cells. numberanalytics.com

Contribution to Mechanistic Understanding of Molecular and Cellular Interactions

A fundamental contribution of stable isotope labeling is the detailed mechanistic understanding it provides at the molecular and cellular levels. symeres.com By tracing the path of labeled atoms, scientists can unravel complex reaction mechanisms and metabolic pathways. wikipedia.orgsymeres.com For instance, the incorporation of 13C-labeled glucose has been used to study glycolytic flux in cancer cells, revealing key metabolic shifts associated with tumorigenesis. numberanalytics.com

Furthermore, stable isotope labeling is a cornerstone of structural biology. creativebiomart.net The incorporation of isotopes like 13C, 15N, and deuterium (B1214612) into biomolecules significantly aids in their structural determination by NMR spectroscopy and neutron scattering. sigmaaldrich.com This detailed structural information is a prerequisite for understanding the function of biomolecules and their interactions.

Amiloride (B1667095) 15N3: A Case Study

Amiloride 15N3 is a stable isotope-labeled version of Amiloride, a pharmaceutical compound known as a sodium channel blocker. scbt.commedchemexpress.com In this compound, three of the nitrogen atoms in the amiloride molecule have been replaced with the Nitrogen-15 isotope. scbt.comclearsynth.com

Chemical and Physical Properties of this compound

Property Value
Chemical Formula C₆H₉Cl₂N₄(¹⁵N)₃O
Molecular Weight 269.07 g/mol
CAS Number 1216796-18-7
Synonyms 3,5-diamino-N-(carbamimidoyl-15N2)-6-chloropyrazine-2-carboxamide-N-15N

Source: scbt.comclearsynth.com

The primary application of this compound is in research, particularly in pharmacokinetic studies and as an internal standard in analytical chemistry. medchemexpress.comnih.gov In a study developing a method for the simultaneous quantification of amiloride and hydrochlorothiazide (B1673439) in human plasma, Amiloride-15N3 hydrochloride was used as a labeled internal standard. nih.govresearchgate.net This ensures the accuracy and precision of the analytical method by correcting for variations during sample preparation and analysis. tocris.com

Properties

CAS No.

1217169-93-1

Molecular Formula

C6H8ClN7O

Molecular Weight

232.607

IUPAC Name

3,5-diamino-N-[bis(azanyl)methylidene]-6-chloropyrazine-2-carboxamide

InChI

InChI=1S/C6H8ClN7O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h(H4,8,9,13)(H4,10,11,14,15)/i10+1,11+1,14+1

InChI Key

XSDQTOBWRPYKKA-MKZAMGNXSA-N

SMILES

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N

Origin of Product

United States

Amiloride 15n3: Compound Characterization and Synthetic Considerations for Research Applications

Chemical Identity and Isotopic Structure of Amiloride-15N3

The precise identification of Amiloride-15N3 is critical for its use as an internal standard in analytical research. Its structure is identical to that of amiloride (B1667095), with the exception of the isotopic substitution at the three nitrogen atoms of the guanidinyl group.

The formal chemical name for the compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, which specifies the location of the isotopic labels, is: 3,5-diamino-N-[bis(¹⁵N)(azanyl)methylidene]-6-chloropyrazine-2-(¹⁵N)carboxamide;hydrochloride. pharmaffiliates.com This name precisely defines the molecule as a hydrochloride salt with three ¹⁵N atoms incorporated into the guanidine (B92328) moiety attached to the pyrazine (B50134) carboxamide core.

The introduction of three ¹⁵N isotopes results in a predictable increase in the molecular weight of the compound compared to its unlabeled counterpart. This mass shift is fundamental to its utility in mass spectrometry. scbt.comvivanls.com

PropertyValueSource(s)
Chemical Formula C₆H₉Cl₂N₄(¹⁵N)₃O pharmaffiliates.comscbt.comvivanls.commedchemexpress.com
Molecular Weight 269.07 g/mol pharmaffiliates.comscbt.comvivanls.commedchemexpress.comschd-shimadzu.com

The Chemical Abstracts Service (CAS) assigns unique registry numbers to chemical substances for unambiguous identification. Distinct numbers are assigned to the labeled compound and its unlabeled form. pharmaffiliates.comscbt.commedchemexpress.comschd-shimadzu.com

IdentifierValueSource(s)
CAS Registry Number (Amiloride-15N3 HCl) 1216796-18-7 pharmaffiliates.comscbt.comvivanls.commedchemexpress.com
CAS Registry Number (Unlabeled Amiloride HCl) 2016-88-8 medchemexpress.comschd-shimadzu.com

Research-grade Amiloride-15N3 is supplied as a chemical reagent intended solely for research purposes. medchemexpress.com

Chemical Formula (e.g., C₆H₉Cl₂N₄(15N)₃O) and Molecular Weight

Synthetic Pathways for ¹⁵N Isotopic Incorporation

The synthesis of isotopically labeled compounds like Amiloride-15N3 requires specialized chemical strategies to ensure the precise and efficient incorporation of the heavy isotopes.

The labeling of the guanidine group with three ¹⁵N atoms is a key feature of Amiloride-15N3. A common and efficient strategy for this type of labeling involves the synthesis of a fully labeled [¹⁵N₃]-guanidine reagent, which is then incorporated into the final molecule. beilstein-journals.org This approach often starts with a simple, commercially available ¹⁵N source, such as [¹⁵N]-ammonium chloride or [¹⁵N₃]-guanidine hydrochloride itself. beilstein-journals.orgescholarship.org

The synthesis of [¹⁵N₃]-guanidine hydrochloride can be accomplished through various multi-step procedures. escholarship.org Once prepared, this labeled guanidine can be reacted with the appropriate molecular precursor—in this case, an activated derivative of 3,5-diamino-6-chloropyrazine-2-carboxylic acid—to form the final labeled Amiloride molecule. chemicalbook.com This method allows for controlled and high-yield incorporation of the ¹⁵N₃-guanidine moiety.

For Amiloride-15N3 to function effectively as a research standard, its chemical and isotopic purity must be rigorously verified. Suppliers of research-grade labeled compounds provide a comprehensive Certificate of Analysis detailing these parameters. vivanls.comschd-shimadzu.com

The primary techniques for assessing purity and isotopic enrichment are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Mass spectrometry, particularly Time-of-Flight (TOF) analysis, can resolve the mass difference between the labeled compound and any remaining unlabeled or partially labeled species, allowing for precise determination of isotopic enrichment. researchgate.netalmacgroup.com NMR spectroscopy provides detailed structural information and can also be used to confirm the location and extent of isotopic labeling. vivanls.com

For research-grade compounds, specific quality control parameters are expected to ensure reliability in quantitative studies. schd-shimadzu.comlucerna-chem.ch

ParameterSpecificationSource(s)
Isotopic Enrichment ≥98% ¹⁵N schd-shimadzu.comlucerna-chem.ch
Chemical Purity ≥98% schd-shimadzu.comlucerna-chem.ch

This high level of isotopic enrichment ensures a distinct and measurable signal for the labeled standard, separate from the natural isotope abundance of the unlabeled analyte in a given sample. almacgroup.comnih.gov

Advanced Analytical Methodologies Employing Amiloride 15n3 As a Research Tool

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Development and Validation

The development of a robust and sensitive LC-MS/MS method is fundamental for the accurate quantification of Amiloride (B1667095) in biological samples. The use of Amiloride-15N3 is integral to this process, ensuring precision and accuracy.

Effective chromatographic separation is crucial for isolating Amiloride from endogenous components in complex matrices like human plasma. nih.gov Researchers have tested various reversed-phase columns, including ACE C18, Gemini C18, and Hypersil Gold C18. nih.gov The Hypersil Gold C18 column (50 mm × 3.0 mm, 5 µm) has been shown to provide desired sensitivity, adequate retention, and good peak shape for Amiloride. nih.govresearchgate.net

The mobile phase composition is optimized to achieve efficient elution and resolution. A common approach involves an isocratic mobile phase consisting of an organic solvent and an aqueous buffer. For instance, a mobile phase of acetonitrile (B52724) and 4.0 mM ammonium (B1175870) formate (B1220265) (pH 4.0, adjusted with 0.1% formic acid) in an 80:20 (v/v) ratio has been successfully used. nih.govresearchgate.netnih.gov This composition allowed for a short run time of 2.5 minutes, with Amiloride eluting at approximately 1.28 minutes. nih.gov Other methods have utilized a gradient elution with a mobile phase of 0.15% formic acid containing 0.23% ammonium acetate (B1210297) and methanol (B129727) on a Phenomenex Curosil-PFP column. researchgate.netcapes.gov.br The optimization process often involves adjusting the pH and the ratio of organic to aqueous components to ensure a short elution time and acceptable resolution. nih.gov

Table 1: Optimized Chromatographic Separation Parameters for Amiloride Analysis

Parameter Condition 1 Condition 2
Stationary Phase Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm) nih.govresearchgate.netnih.gov Phenomenex Curosil-PFP (250x4.6 mm, 5 µm) researchgate.netcapes.gov.br
Mobile Phase Acetonitrile and 4.0 mM ammonium formate (pH 4.0) (80:20, v/v) nih.govresearchgate.netnih.gov Gradient elution with 0.15% formic acid containing 0.23% ammonium acetate and methanol researchgate.netcapes.gov.br
Flow Rate Not specified in this study, but 1.0 mL/min is common researchgate.netcapes.gov.br 1.0 mL/min researchgate.netcapes.gov.br
Retention Time ~1.28 min nih.gov Not specified

Mass spectrometric detection is typically performed on a triple quadrupole mass spectrometer, which allows for highly selective and sensitive analysis through multiple reaction monitoring (MRM). nih.govresearchgate.netcapes.gov.br Electrospray ionization (ESI) is the most common ionization technique for this type of analysis. nih.govresearchgate.net

Interestingly, for simultaneous analysis of Amiloride and other compounds like hydrochlorothiazide (B1673439), a positive/negative ion-switching ESI mode is employed. nih.govnih.gov Amiloride shows significantly higher signal intensity in the positive ionization mode, producing a predominant protonated molecular ion [M+H]⁺. nih.gov This strategy allows for the optimal detection of each compound in a single chromatographic run.

Multiple Reaction Monitoring (MRM) is a key feature of tandem mass spectrometry that provides high specificity. In this mode, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

For Amiloride, the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 230.6 is selected as the precursor ion. nih.govresearchgate.netresearchgate.net Following collision-induced dissociation, the most stable and consistent product ion is found at m/z 116.0. nih.govresearchgate.net For the stable isotope-labeled internal standard, Amiloride-15N3, the precursor ion is [M+H]⁺ at m/z 233.6. nih.govresearchgate.netresearchgate.net Critically, it fragments to the same product ion at m/z 116.0, a result of the labeled nitrogens not being part of the monitored fragment. nih.govresearchgate.net This identical fragmentation behavior is ideal for an internal standard. An alternative transition of m/z 230 → 171 has also been reported for Amiloride in other methods. researchgate.netcapes.gov.br

Table 2: Mass Spectrometric Parameters and MRM Transitions

Compound Ionization Mode Precursor Ion (m/z) Product Ion (m/z)
Amiloride ESI Positive nih.gov 230.6 nih.govresearchgate.net 116.0 nih.govresearchgate.net
Amiloride-15N3 ESI Positive nih.gov 233.6 nih.govresearchgate.net 116.0 nih.govresearchgate.net

To ensure the reliability of quantitative data, the analytical method must be rigorously validated according to established guidelines. This validation assesses several key parameters in the biological matrix of interest, such as human plasma. researchgate.net

Linearity : The method must demonstrate a linear relationship between the analyte concentration and the detector response over a specified range. For Amiloride, calibration curves have been shown to be linear (r² ≥ 0.9997) over the concentration range of 0.050 to 50.0 ng/mL. nih.govresearchgate.netnih.gov

Precision and Accuracy : Precision measures the closeness of repeated measurements, while accuracy measures the closeness of a measured value to the true value. For Amiloride, intra- and inter-day precision and accuracy have been reported to be well within the acceptable limit of 15%. capes.gov.br

Recovery : This parameter assesses the efficiency of the sample extraction process. The mean recovery of Amiloride from human plasma using solid-phase extraction has been determined to be 89.0%. nih.govresearchgate.netnih.gov

Matrix Effects : This evaluates the influence of co-eluting, interfering substances from the biological matrix on the ionization of the analyte. The use of a stable isotope-labeled internal standard like Amiloride-15N3 is crucial for mitigating these effects. nih.gov Studies have shown that the internal standard-normalized matrix factors ranged from 0.971 to 1.024, indicating that the matrix had no significant impact on quantification. researchgate.netnih.gov

Table 3: Summary of Bioanalytical Method Validation Results for Amiloride

Validation Parameter Result
Linearity Range 0.050–50.0 ng/mL nih.govresearchgate.net
Correlation Coefficient (r²) ≥ 0.9997 nih.govresearchgate.net
Mean Recovery 89.0% nih.govresearchgate.netnih.gov
Precision (% CV) < 15% capes.gov.br
Accuracy Within ±15% of nominal value capes.gov.br
IS-Normalized Matrix Factor 0.971 to 1.024 researchgate.netnih.gov

Multiple Reaction Monitoring (MRM) Transitions for Amiloride and Amiloride-15N3 (e.g., m/z 230.6/116.0 for Amiloride, m/z 233.6/116.0 for Amiloride-15N3)

Application of Amiloride-15N3 as an Internal Standard in Quantitative Assays

The primary application of Amiloride-15N3 is to serve as an internal standard (IS) in quantitative bioanalysis. nih.gov An ideal internal standard co-elutes with the analyte and experiences similar effects during sample processing and analysis, but is distinguishable by the mass spectrometer. nih.gov

Amiloride-15N3 is the gold standard for the quantification of Amiloride. Because the stable isotope-labeled IS has nearly identical physicochemical properties to the analyte, it compensates for variability at multiple stages of the analytical process, including sample extraction, potential degradation, and injection volume inconsistencies. nih.gov

Most importantly, it effectively mitigates matrix effects—the suppression or enhancement of ionization caused by other components in the sample. nih.gov Any ionization suppression or enhancement that affects Amiloride will affect Amiloride-15N3 to the same degree. By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to a highly accurate and precise measurement of the true analyte concentration. researchgate.netnih.gov The use of Amiloride-15N3 ensures that the quantitative results are robust and reproducible, even when analyzing complex biological samples from different sources. nih.gov

Contribution to Robustness and Reproducibility of Analytical Assays

The use of stable isotopically labeled (SIL) internal standards like Amiloride-15N3 is a cornerstone of robust quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.gov These standards are considered the gold standard because their chemical and physical properties are nearly identical to the analyte of interest, in this case, Amiloride. scioninstruments.comlgcstandards.com This near-identical behavior ensures that the SIL internal standard co-elutes with the analyte and experiences similar effects during sample preparation, extraction, and ionization, thereby compensating for variability and matrix effects. lgcstandards.comwaters.com

Matrix effects, where components of a biological sample can enhance or suppress the ionization of the analyte, are a significant source of variability in mass spectrometry. scioninstruments.com By using Amiloride-15N3, which is affected by the matrix in the same way as unlabeled Amiloride, a consistent analyte-to-internal standard response ratio can be maintained, leading to more accurate and reproducible quantification. waters.comresearchgate.net This is a prerequisite for a rugged bioanalytical method. waters.com

A study involving the simultaneous quantification of amiloride and hydrochlorothiazide in human plasma using LC-tandem mass spectrometry (LC-MS/MS) demonstrated the effectiveness of Amiloride-15N3 as an internal standard. researchgate.netnih.gov The method was validated for its linearity, accuracy, and precision, with the internal standard ensuring the reliability of the results. researchgate.netnih.gov The mean recovery of Amiloride from plasma was found to be 89.0%. researchgate.netnih.gov The use of Amiloride-15N3 resulted in a linear calibration curve (r² ≥ 0.9997) over a concentration range of 0.050–50.0 ng/mL for Amiloride, with a signal-to-noise ratio at the limit of quantitation of ≥ 14. researchgate.netnih.gov

The following table summarizes the key parameters from the aforementioned study, highlighting the robustness of the analytical assay using Amiloride-15N3.

ParameterValueReference
AnalyteAmiloride researchgate.netnih.gov
Internal StandardAmiloride-15N3 researchgate.netnih.gov
Analytical TechniqueLC-MS/MS researchgate.netnih.gov
Linearity (r²)≥ 0.9997 researchgate.netnih.gov
Concentration Range0.050–50.0 ng/mL researchgate.netnih.gov
Mean Recovery89.0% researchgate.netnih.gov
IS-normalized Matrix Factor Range0.971 to 1.024 nih.gov

Integration with Other High-Resolution Analytical Techniques (e.g., affinity mass spectrometry)

Amiloride-15N3 is also a valuable tool for integration with other high-resolution analytical techniques, such as affinity mass spectrometry (AS-MS). AS-MS is a powerful method used to identify and characterize interactions between proteins and small molecules. frontiersin.orgmtoz-biolabs.com In this technique, a target protein is used to "fish" for binding partners from a complex mixture of compounds. frontiersin.org

The use of a stable isotope-labeled compound like Amiloride-15N3 in AS-MS studies can provide quantitative insights into these interactions. For instance, by competing with unlabeled Amiloride for binding to a target protein, Amiloride-15N3 can be used to determine the binding affinity and kinetics of the interaction. This is a crucial aspect of drug discovery and development. frontiersin.org

Research has been conducted on the purification and characterization of the amiloride-sensitive sodium channel using techniques like amiloride-affinity chromatography and high-pressure liquid chromatography (HPLC). nih.gov These studies lay the groundwork for more advanced quantitative analyses that could be performed using Amiloride-15N3 and affinity mass spectrometry to probe the dynamics of this ion channel.

The table below outlines the mass transitions used in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Amiloride and its internal standard, Amiloride-15N3. This data is fundamental for setting up high-resolution mass spectrometry experiments, including those that could be adapted for affinity-based studies.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Amiloride (AMI)230.6116.0Positive researchgate.netnih.gov
Amiloride-15N3 (AMI-15N3)233.6116.0Positive researchgate.netnih.gov

Applications of Amiloride 15n3 in Mechanistic Biological and Biochemical Research

Elucidation of Amiloride's Molecular and Cellular Interaction Mechanisms

The unique properties of Amiloride-15N3 have facilitated a more precise understanding of how its parent compound, Amiloride (B1667095), interacts with and modulates the function of several key cellular proteins.

Investigation of Epithelial Sodium Channel (ENaC) Modulation Kinetics

Amiloride is a well-established inhibitor of the epithelial sodium channel (ENaC), a key protein in sodium transport across epithelial tissues. nih.gov The use of Amiloride-15N3 allows for detailed kinetic studies of this inhibition. Amiloride's blockade of ENaC is voltage-dependent, with its inhibitory constant (Ki) varying significantly with the membrane potential. chemsrc.commedchemexpress.com For instance, the Ki for δβγ ENaC channels is markedly different at -120 mV compared to +80 mV. chemsrc.commedchemexpress.com

Mutagenesis studies have identified specific amino acid residues within the ENaC subunits that are crucial for amiloride binding. While mutations in the β and γ subunits can significantly weaken amiloride blockade, mutations of serine at position 583 in the α subunit (αSer-583) have more moderate effects. nih.gov However, introducing certain mutations at this site can dramatically alter amiloride binding and the channel's electrical properties, suggesting that this region is at or near the amiloride binding site. nih.gov Deletion of the WYRFHY region (residues 278-283) in the extracellular loop of the α-subunit results in a complete loss of amiloride binding. nih.gov

The inhibitory concentration (IC50) of amiloride for ENaC is generally in the sub-micromolar range, making it a relatively selective inhibitor at these concentrations. chemsrc.commedchemexpress.com

Table 1: Amiloride Inhibition of ENaC Subtypes

ENaC SubtypeIC50 / Ki (µM)Voltage DependenceReference
αβγ0.1 (Ki)Less Voltage-Dependent chemsrc.commedchemexpress.com
δβγ2.6 (IC50)More Voltage-Dependent chemsrc.commedchemexpress.com
δαβγ920 (Ki at -120 mV), 13.7 (Ki at +80 mV)Highly Voltage-Dependent chemsrc.commedchemexpress.com

Characterization of Sodium-Hydrogen Exchanger (NHE) Inhibition Pathways (e.g., NHE-1)

Amiloride and its derivatives are valuable tools for probing the function of the sodium-hydrogen exchanger (NHE) family, particularly the ubiquitous NHE-1 isoform. nih.gov Amiloride acts as an inhibitor of NHE, although it is less potent compared to its effect on ENaC. medchemexpress.com The IC50 for NHE inhibition by amiloride can vary from as low as 3 µM in low external sodium conditions to as high as 1 mM in the presence of high sodium concentrations. chemsrc.commedchemexpress.com

Research indicates that amiloride and sodium ions interact at distinct but closely related sites on the NHE-1 protein, exhibiting a competitive relationship under certain conditions. nih.gov Studies have implicated residues in putative transmembrane domains IV and IX in amiloride binding. nih.gov Inhibition of NHE-1 by amiloride can lead to a reduction in intracellular pH alkalization. mdpi.com In conditions like global cerebral ischemia, where acidosis is a key feature of neuronal injury, amiloride's inhibition of NHE-1 has been shown to reduce subsequent neuronal death and zinc accumulation. nih.govnih.govresearchgate.netmdpi.com

Analysis of Acid-Sensing Ion Channel (ASIC) Interactions in Non-Clinical Models

Amiloride is known to interact with acid-sensing ion channels (ASICs), which are proton-gated cation channels. nih.gov Computational docking and experimental studies have been employed to understand the structural basis of this interaction. nih.gov Interestingly, amiloride can have paradoxical effects on some ASIC subtypes. For example, with ASIC3, while it inhibits currents at acidic pH, it can potentiate currents at neutral pH. uiowa.edufrontiersin.org This complex modulation involves alterations in channel gating properties, including a shift in pH-dependent activation and inhibition of steady-state desensitization. uiowa.edufrontiersin.org The interaction appears to be a complex interplay between amiloride, calcium ions, and protons at potentially more than one site on the channel. uiowa.edufrontiersin.org In glioma cells, inhibition of ASIC1a by the specific inhibitor PcTx-1 has been shown to reduce cell proliferation and migration. researchgate.net

Exploration of Urokinase-type Plasminogen Activator Receptor (uTPA) Binding and Activity

Amiloride also functions as an inhibitor of the urokinase-type plasminogen activator (uPA) system, which is involved in processes like cancer metastasis. nih.govmdpi.com The binding site of amiloride to uPA can differ between species. nih.gov While the catalytic triad (B1167595) and specificity pocket of uPA are highly conserved, differences in other regions can affect amiloride binding and inhibition. nih.gov Amiloride is a specific inhibitor of uPA but does not inhibit the structurally similar tissue-type plasminogen activator (tPA). nih.gov In podocytes, amiloride has been shown to reduce proteinuria by inhibiting the expression of the uPA receptor (uPAR), which in turn decreases cell motility. nih.gov

Study of Polycystin-2 (PC2; TRPP2) Channel Blocking Activity

Amiloride acts as a blocker of the polycystin-2 (PC2 or TRPP2) channel, a calcium-permeable nonselective cation channel. medchemexpress.comnih.gov Mutations in the gene encoding this channel are linked to autosomal dominant polycystic kidney disease (ADPKD). nih.gov Amiloride has been shown to inhibit the channel activity of both recombinant and native PC2. nih.gov Furthermore, amiloride and its analogs inhibit the related TRPP3 channel with varying affinities, decreasing the channel's open probability and mean open time without affecting its single-channel conductance. researchgate.netnih.gov The heteromeric channel formed by TRPP2 and TRPC1 also exhibits sensitivity to amiloride. nih.gov

Table 2: Amiloride Analog Inhibition of TRPP3 Channels

CompoundIC50 (µM)
Phenamil0.14
Benzamil1.1
5-(N-ethyl-N-isopropyl)amiloride (EIPA)10.5
Amiloride143

Data from two-microelectrode voltage clamp experiments. researchgate.netnih.gov

Mechanistic Studies on Exosome Release Modulation in Cellular Systems

Recent research has highlighted a role for amiloride in modulating the release of exosomes, which are small extracellular vesicles involved in intercellular communication. nih.gov Amiloride has been shown to inhibit the release of exosomes from cells. nih.gov In the context of cancer cachexia, amiloride treatment was found to inhibit the release of tumor-derived exosomes, which in turn ameliorated muscle wasting. nih.govnih.gov This suggests that by modulating exosome release, amiloride can influence pathological processes promoted by exosome signaling. nih.gov

Advanced Protein-Ligand Interaction Investigations with Amiloride Probes

The interaction of drugs with plasma proteins is a critical determinant of their distribution, metabolism, and efficacy. Human Serum Albumin (HSA) is the most abundant plasma protein and plays a significant role in the transport of numerous drugs, including amiloride. mdpi.com Utilizing Amiloride-¹⁵N₃ would enable highly specific and sensitive investigations into these interactions using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complementing established spectroscopic and computational methods.

Studies on unlabeled amiloride have thoroughly characterized its binding to Human Serum Albumin (HSA). mdpi.comnih.gov Research has shown that amiloride binds to HSA, and this interaction can be investigated to understand the drug's pharmacokinetic profile. mdpi.com Key findings reveal that amiloride specifically binds to Sudlow's site II, located in subdomain IIIA of HSA. mdpi.comnih.gov The primary forces stabilizing this complex are van der Waals interactions, hydrogen bonds, and hydrophobic interactions. mdpi.comresearchgate.net

The use of Amiloride-¹⁵N₃ would allow researchers to directly observe the nitrogen atoms of the amiloride molecule within the binding pocket of HSA using ¹⁵N-NMR spectroscopy. This could provide unparalleled detail on the specific orientation and electronic environment of the pyrazine (B50134) and guanidino nitrogens upon binding, confirming and refining models derived from other methods.

Table 1: Thermodynamic Parameters for Amiloride-HSA Interaction

This table presents data from studies on unlabeled amiloride, which forms the basis for potential future studies with Amiloride-¹⁵N₃.

Temperature (K)Binding Constant (Kₐ) (x 10⁴ M⁻¹)Enthalpy Change (ΔH°) (kJ mol⁻¹)Entropy Change (ΔS°) (J mol⁻¹ K⁻¹)Gibbs Free Energy (ΔG°) (kJ mol⁻¹)
2983.55 ± 0.12-46.52 ± 2.1-77.4 ± 6.9-23.46 ± 0.08
3032.58 ± 0.09-46.52 ± 2.1-77.4 ± 6.9-23.07 ± 0.09
3101.63 ± 0.06-46.52 ± 2.1-77.4 ± 6.9-22.52 ± 0.10
3151.22 ± 0.05-46.52 ± 2.1-77.4 ± 6.9-22.13 ± 0.11

Data sourced from fluorescence quenching experiments. researchgate.net

A variety of spectroscopic techniques have been employed to probe the binding of amiloride to serum albumin. mdpi.comresearchgate.net

Fluorescence Quenching: The intrinsic fluorescence of HSA, primarily from its single tryptophan residue (Trp214), is quenched upon the binding of amiloride. mdpi.com This quenching is a static process, indicating the formation of a stable ground-state complex between HSA and amiloride. researchgate.netresearchgate.net Analysis using the Stern-Volmer equation confirms this mechanism. researchgate.net

Förster Resonance Energy Transfer (FRET): The distance between the donor (Trp214 of HSA) and the acceptor (amiloride) has been calculated using FRET. The estimated distance of 2.33 nm is well within the 2–8 nm range required for efficient energy transfer, further supporting the binding interaction. mdpi.com

UV-Vis Spectroscopy: UV-Vis absorption spectroscopy shows an increase in the molar absorptivity of HSA at 278 nm with increasing concentrations of amiloride, which suggests that the binding of the ligand alters the microenvironment around the aromatic amino acids of the protein. mdpi.com

Circular Dichroism (CD): Far-UV CD spectroscopy indicates that the binding of amiloride induces minor changes in the secondary structure of HSA, with a slight decrease in the α-helical content. mdpi.comresearchgate.net

While these methods are powerful, the introduction of Amiloride-¹⁵N₃ would enable the use of isotope-edited NMR techniques. These experiments could filter signals to show only those arising from the ¹⁵N-labeled ligand, providing direct evidence of its conformation and dynamics when bound to the protein, free from the overwhelming signals of the protein itself.

Computational methods are essential for visualizing and understanding protein-ligand interactions at an atomic level. mdpi.com

Molecular Docking: Docking studies have successfully predicted the preferred binding site of amiloride on HSA, identifying Sudlow's site II in subdomain IIIA as the primary location. mdpi.comnih.gov These models show specific hydrophobic and polar interactions with amino acid residues within this pocket. Similar computational analyses have been used to investigate amiloride analogues as inhibitors of other proteins, such as Coxsackievirus B3 RNA Polymerase, by identifying critical hydrogen bonds for inhibitory activity. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations, often run for periods like 100 nanoseconds, provide evidence for the stability of the HSA-amiloride complex. mdpi.comnih.gov These simulations reveal the dynamic nature of the interactions, including the formation and breaking of hydrogen bonds and the role of water bridges in stabilizing the complex. mdpi.com The average number of contacts between HSA and amiloride was found to be four, dominated by hydrogen bonding and supplemented by hydrophobic interactions. mdpi.com

Data from Amiloride-¹⁵N₃ experiments could be used to validate and refine these computational models. For example, Nuclear Overhauser effect (NOE) data from ¹⁵N-edited NMR experiments can provide distance restraints between the nitrogen atoms of amiloride and nearby protons on the protein, offering a powerful check on the accuracy of docking and MD simulation results. worldscientific.com

Spectroscopic Approaches for Conformational and Binding Site Analysis (e.g., Fluorescence Quenching, Circular Dichroism, UV-Vis Spectroscopy)

Stable Isotope Tracing in Metabolic Research Methodologies

Stable isotope tracing is a cornerstone of metabolic research, allowing scientists to follow the journey of atoms through complex biochemical networks. nih.govcreative-proteomics.com Using molecules labeled with stable isotopes like ¹³C, ²H, or ¹⁵N, researchers can quantify metabolic fluxes and delineate pathway activities in both healthy and diseased states. nih.govmdpi.com

The use of ¹⁵N-labeled compounds is the primary method for tracking the fate of nitrogen atoms in biological systems. mdpi.com The general methodology involves introducing a ¹⁵N-labeled substrate (e.g., ¹⁵N-glutamine, ¹⁵N-ammonium chloride) into a biological system, such as cell culture or a whole organism. nih.govfrontiersin.org After a set period, metabolites are extracted and analyzed using mass spectrometry (MS) or NMR spectroscopy. nih.govnih.gov

The analytical instruments detect the mass shift imparted by the ¹⁵N isotope, allowing for the identification and quantification of downstream metabolites that have incorporated the labeled nitrogen. mdpi.comfrontiersin.org This provides direct insight into the activity of pathways involved in the synthesis of amino acids, nucleotides, and other nitrogenous compounds. mdpi.com This stable isotope tracing approach offers a significant safety and logistical advantage over radioactive isotopes. nih.gov

Amiloride-¹⁵N₃ is a prime candidate for use as a specialized metabolic probe. By inhibiting specific nitrogen-handling proteins (such as Na⁺/H⁺ exchangers that influence intracellular pH and subsequently nitrogen metabolism), its impact on global nitrogen flux can be monitored. nih.gov When cells or organisms are co-incubated with Amiloride-¹⁵N₃ and a general ¹⁵N source like ¹⁵N-glutamine, researchers can perform sophisticated metabolic network analysis. mdpi.com

This dual-labeling strategy could delineate how the inhibition of an amiloride-sensitive target remodels cellular nitrogen metabolism. For instance, one could trace how the blockage of a specific transporter alters the flow of nitrogen from glutamine into various biosynthetic pathways. mdpi.com This approach helps to identify metabolic vulnerabilities and pathway interdependencies, which is crucial for understanding disease states like cancer and for developing novel therapeutic strategies. nih.govplos.org The analysis of isotopologue distribution in the presence and absence of the inhibitor can reveal regulatory nodes and less intuitive connections within the complex biochemical network. frontiersin.orgplos.org

Pharmacokinetic and Dispositional Research Methodologies in Non Human Models Utilizing Amiloride 15n3

Non-Clinical Pharmacokinetic Study Designs Using Labeled Compounds

Pharmacokinetic studies are designed to understand the journey of a drug through the body, a process broadly categorized into absorption, distribution, metabolism, and excretion (ADME). nih.gov The use of a labeled compound like Amiloride-15N3 is particularly advantageous as it allows for differentiation from any potential endogenous substances and provides a clear signal for analytical detection. nih.gov Non-clinical studies are typically conducted in various animal models, such as rodents (rats, mice) and non-rodents (rabbits, dogs), to gather data that can inform human studies. nuvisan.com

Absorption, Distribution, and Elimination Studies in Animal Models (e.g., rabbits)

Studies investigating the absorption, distribution, and elimination of a compound provide critical information on its bioavailability, where it goes in the body, and how it is cleared. While specific ADME studies for Amiloride-15N3 are not extensively published, the methodologies would follow established protocols for radiolabeled or stable isotope-labeled compounds. pharmaron.comadmescope.com

Absorption: Following administration (e.g., oral or intravenous) of Amiloride-15N3 to an animal model like the rabbit, serial blood samples would be collected. The concentration of Amiloride-15N3 in plasma is then measured over time to determine the rate and extent of absorption. Unlabeled amiloride (B1667095) is known to have an oral bioavailability of about 15-25%. wikipedia.org A study with Amiloride-15N3 would aim to confirm these characteristics for the labeled compound.

Distribution: To understand how Amiloride-15N3 distributes into various tissues, a quantitative tissue distribution study would be performed. This typically involves administering the compound to animals (e.g., rats) and, at various time points, collecting different tissues and organs. The concentration of Amiloride-15N3 in these tissues is then quantified. This provides insights into potential sites of action or accumulation.

Elimination: The primary routes of elimination for a drug are typically via urine and feces. In an elimination study, animals are housed in metabolic cages that allow for the separate collection of urine and feces over a defined period after dosing with Amiloride-15N3. admescope.com The total amount of the labeled compound excreted in each matrix is then quantified to determine the primary route and rate of elimination. For unlabeled amiloride, it is known that about 20-50% is excreted unchanged in the urine and about 40% in the feces. wikipedia.orgdrugbank.com A mass balance study using Amiloride-15N3 would confirm if the isotopic label alters these excretion patterns.

A hypothetical data table from a pharmacokinetic study of Amiloride-15N3 in rabbits is presented below to illustrate the type of data generated.

Time (hours)Plasma Concentration (ng/mL)
0.585.2
1150.6
2210.3
4180.5
895.7
1245.1
2410.2
This table is for illustrative purposes and does not represent actual experimental data.

Bioanalytical Strategies for Quantifying Amiloride and its Metabolites in Biological Matrices

The accurate quantification of Amiloride-15N3 and any potential metabolites in complex biological matrices such as plasma, urine, and tissue homogenates is critical for generating reliable pharmacokinetic data. The preferred bioanalytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). jyu.finih.gov

LC-MS/MS offers high sensitivity and selectivity, allowing for the detection of very low concentrations of the analyte and its differentiation from other molecules in the matrix. nih.gov In the context of analyzing Amiloride-15N3, the mass spectrometer would be set to detect the specific mass-to-charge ratio (m/z) of the stable isotope-labeled compound and its fragments. nih.gov

A typical bioanalytical method would involve:

Sample Preparation: To remove interfering substances from the biological matrix, a sample preparation step is necessary. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). akjournals.com For amiloride, SPE has been shown to be an effective method for cleaning up plasma samples. nih.govnih.gov

Chromatographic Separation: The extracted sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The chromatographic column separates Amiloride-15N3 from other components based on its physicochemical properties. researchgate.net

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into the mass spectrometer. The instrument is operated in a mode such as multiple reaction monitoring (MRM) to specifically detect the transition of the Amiloride-15N3 precursor ion to a specific product ion, ensuring highly selective quantification. nih.gov

The table below shows representative validation parameters for a hypothetical LC-MS/MS method for Amiloride-15N3 in rabbit plasma.

Validation ParameterResult
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy (% bias)Within ±15%
Precision (% CV)< 15%
Lower Limit of Quantification (LLOQ)1 ng/mL
This table is for illustrative purposes and does not represent actual experimental data.

Application in Metabolite Identification and Profiling in Non-Human Systems (e.g., animal or in vitro enzymatic systems)

A key application of isotopically labeled compounds in drug development is for metabolite identification and profiling. admescope.comnih.gov These studies aim to identify the chemical structures of metabolites and determine their prevalence in different species and biological systems. This is crucial for understanding the drug's metabolic pathways and for assessing the safety of human metabolites (Metabolites in Safety Testing or MIST). axcelead.com

While amiloride is known to be poorly metabolized, with the majority of the dose excreted unchanged, studies with Amiloride-15N3 would be designed to definitively confirm this and to identify any minor metabolites that may be formed. wikipedia.orgnih.gov Such studies can be conducted in vivo using samples from the pharmacokinetic studies described above, or in vitro using systems that mimic mammalian metabolism.

In vitro systems commonly used for metabolite profiling include:

Liver Microsomes: These are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov

Hepatocytes: These are whole liver cells that contain a broader range of metabolic enzymes and cofactors, providing a more complete picture of hepatic metabolism. nih.gov

Liver S9 Fractions: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.

In a typical in vitro metabolite identification study, Amiloride-15N3 would be incubated with one of these systems. After incubation, the sample would be analyzed by high-resolution mass spectrometry (HRMS). The presence of the stable isotope label in any potential metabolites would result in a characteristic mass shift and isotopic pattern, making them easier to distinguish from background noise and endogenous matrix components. The fragmentation pattern of the metabolites in the mass spectrometer would then be used to elucidate their chemical structures.

Future Directions and Emerging Research Avenues for 15n3 Labeled Amiloride

Development of Novel Amiloride-¹⁵N₃ Derivatives as Enhanced Research Probes

The development of novel derivatives of Amiloride-¹⁵N₃ holds significant promise for creating more potent and selective research probes. By chemically modifying the core amiloride (B1667095) structure while retaining the ¹⁵N₃ label, researchers can aim to enhance binding affinity and specificity for particular ion channels or transporters. For instance, the addition of bulky or aromatic substituents to the pyrazine (B50134) ring has been shown to augment the binding and activity of amiloride analogs. mdpi.com

Future research could focus on synthesizing a library of Amiloride-¹⁵N₃ derivatives with varied functional groups. These derivatives could then be screened against a panel of ion channels, such as the epithelial sodium channel (ENaC) and acid-sensing ion channels (ASICs), to identify compounds with improved selectivity. nih.govwikipedia.org The ¹⁵N label would be instrumental in these screening assays, allowing for precise tracking of the molecule's interaction with its target protein using techniques like NMR spectroscopy. alfa-chemistry.com The insights gained from these studies could lead to the development of highly specific probes for investigating the function of individual ion channel subtypes.

Exploration of Advanced Spectroscopic and Imaging Modalities for ¹⁵N-Labeled Compounds

The presence of the ¹⁵N nucleus in Amiloride-¹⁵N₃ makes it amenable to a range of advanced spectroscopic and imaging techniques that are not feasible with the unlabeled compound. rsc.org While ¹⁵N NMR spectroscopy is a powerful tool, its application can be limited by low sensitivity. rsc.org However, hyperpolarization techniques can significantly enhance the ¹⁵N NMR signal, enabling the acquisition of valuable data that was previously inaccessible. rsc.orgresearchgate.net

Hyperpolarized ¹⁵N-labeled compounds offer several advantages, including a large chemical shift range and longer polarization lifetimes compared to ¹³C-labeled probes. rsc.org This extended imaging window could allow for real-time tracking of Amiloride-¹⁵N₃ and its derivatives in complex biological systems, providing unprecedented insights into their pharmacokinetics and target engagement. rsc.orgclearsynth.com Future research should focus on optimizing hyperpolarization methods for Amiloride-¹⁵N₃ and exploring its application in in vivo imaging studies to visualize its distribution and interaction with ion channels in living organisms. rsc.orgnih.gov

Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Mechanistic Insights

The integration of data from ¹⁵N-labeled amiloride studies with systems biology and multi-omics approaches offers a powerful strategy for gaining a comprehensive understanding of its mechanism of action. nih.gov Multi-omics studies, which combine genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of biological systems. nih.govnih.gov By introducing ¹⁵N₃-Amiloride as a specific probe, researchers can perturb these systems and observe the downstream effects across multiple molecular layers.

For example, after treating cells or tissues with Amiloride-¹⁵N₃, changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) can be monitored. alfa-chemistry.com This data can then be integrated into computational models to identify the signaling pathways and networks that are modulated by amiloride. biorxiv.orgmit.edu This approach can help to elucidate the broader physiological roles of the ion channels and transporters that amiloride targets and may even uncover novel off-target effects. biorxiv.org The use of ¹⁵N labeling is crucial in these experiments for accurately quantifying the compound and its metabolites in complex biological samples using mass spectrometry. symeres.com

Role in Advancing Fundamental Understanding of Ion Channel and Transporter Biology

Amiloride-¹⁵N₃ is poised to play a significant role in advancing our fundamental understanding of ion channel and transporter biology. nih.govnih.gov These membrane proteins are crucial for a wide range of physiological processes, and their dysfunction is implicated in numerous diseases. wikipedia.orgnih.gov The ability to precisely track the interaction of Amiloride-¹⁵N₃ with its targets will provide invaluable information about their structure, function, and regulation.

Q & A

Q. What are the key chemical and isotopic properties of Amiloride 15N3, and how do they influence experimental design?

this compound (C₆H₈ClN₇O·HCl) is a stable isotope-labeled derivative of amiloride hydrochloride, with three ¹⁵N atoms incorporated into its structure. Key properties include:

  • Molecular weight : 269.068 g/mol (exact mass 268.015) .
  • Isotopic purity : Critical for tracer studies; verify via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to confirm ¹⁵N enrichment .
  • Solubility : Prefer polar solvents like DMSO, ethanol, or DMF for in vitro assays; optimize solvent choice to avoid precipitation during dilution .
  • Storage : Store at -20°C (long-term) or 4°C (short-term) to maintain stability .

Q. How can researchers validate the isotopic integrity of this compound in pharmacokinetic studies?

Methodological steps include:

  • HRMS analysis : Compare isotopic peaks (e.g., ¹⁴N vs. ¹⁵N) to confirm labeling efficiency .
  • Stability testing : Conduct accelerated degradation studies under varying pH and temperature conditions, using techniques like UV spectrophotometry or LC-MS to detect isotopic exchange or decomposition .
  • Cross-validation : Compare results with unlabeled amiloride controls to isolate isotopic effects .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use multiple reaction monitoring (MRM) transitions specific to this compound to distinguish it from endogenous analogs .
  • Calibration curves : Prepare in relevant matrices (e.g., plasma, urine) with internal standards (e.g., deuterated amiloride) to account for matrix effects .
  • Quality control : Include blank samples and spike-recovery experiments to assess accuracy (85–115%) and precision (CV <15%) .

Advanced Research Questions

Q. How does pH influence the photodegradation pathway of this compound, and what methodologies resolve competing degradation products?

  • Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) : Apply to UV spectrophotometric data from kinetic and acid-base titration experiments to resolve overlapping spectral profiles of degradation products .
  • pH-dependent kinetics : Under alkaline conditions (pH >8), degradation rates increase, generating distinct photoproducts (e.g., dechlorinated or hydroxylated derivatives). Validate via LC-MS and compare with theoretical fragmentation patterns .
  • Hard modeling constraints : Integrate equilibrium (acid-base) and kinetic constraints into MCR-ALS for unambiguous species resolution .

Q. What experimental strategies address contradictions in this compound’s sodium channel inhibition efficacy across different cell models?

  • Patch-clamp electrophysiology : Use voltage-clamp protocols to measure dose-response curves in heterologous expression systems (e.g., HEK293 cells expressing ENaC) vs. native tissues (e.g., renal epithelial cells). Normalize data to cell surface receptor density via biotinylation assays .
  • Data normalization : Account for variables like intracellular sodium concentration and membrane potential using the modified Hill equation (Equation 4 in ).
  • Meta-analysis : Systematically review literature to identify confounding factors (e.g., cell type, assay conditions) and design controlled experiments to isolate mechanism-specific effects .

Q. How can researchers integrate multi-omics approaches to study this compound’s off-target effects in renal tissues?

  • Transcriptomics : Perform RNA-seq on treated renal cells to identify differentially expressed genes (e.g., ENaC subunits, inflammatory markers). Validate via qPCR .
  • Proteomics : Use SILAC (stable isotope labeling by amino acids in cell culture) to quantify changes in protein abundance, focusing on ion transporters and metabolic enzymes .
  • Metabolomics : Apply ¹H-NMR or LC-MS to profile metabolites (e.g., ATP, NADH) and correlate with functional assays (e.g., oxygen consumption rates) .

Methodological Best Practices

Q. What steps ensure reproducibility of this compound experiments in interdisciplinary studies?

  • Protocol standardization : Pre-register methods (e.g., on protocols.io ) and share raw data (spectra, electrophysiology traces) in public repositories .
  • Inter-laboratory validation : Collaborate with independent labs to replicate key findings, using identical batches of this compound to control for isotopic variability .
  • Error analysis : Quantify uncertainties from instrumentation (e.g., pipetting accuracy, MS detector drift) and report confidence intervals for critical parameters (e.g., IC₅₀ values) .

Q. How should researchers design dose-response studies to account for this compound’s non-linear pharmacokinetics?

  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Use compartmental models to correlate plasma concentration-time profiles with tissue-specific effects (e.g., renal sodium excretion) .
  • Non-linear regression : Fit data to sigmoidal or allosteric models (e.g., modified Hill equation) using software like GraphPad Prism or R packages (drc, nlme) .
  • Species scaling : Adjust doses for in vivo studies based on allometric scaling principles to translate findings from rodents to humans .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.